molecular formula C11H18N2O4S B2899810 Methyl 1-({[(ethoxycarbonyl)amino]methanethioyl}amino)cyclopentane-1-carboxylate CAS No. 1864015-43-9

Methyl 1-({[(ethoxycarbonyl)amino]methanethioyl}amino)cyclopentane-1-carboxylate

Cat. No.: B2899810
CAS No.: 1864015-43-9
M. Wt: 274.34
InChI Key: FAEROPVPBCNHOR-UHFFFAOYSA-N
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Description

Methyl 1-({[(ethoxycarbonyl)amino]methanethioyl}amino)cyclopentane-1-carboxylate is a cyclopentane-based compound featuring a methyl carboxylate group and a substituted thiourea moiety. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as an intermediate in synthesizing pharmacologically active molecules.

Properties

IUPAC Name

methyl 1-(ethoxycarbonylcarbamothioylamino)cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4S/c1-3-17-10(15)12-9(18)13-11(8(14)16-2)6-4-5-7-11/h3-7H2,1-2H3,(H2,12,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEROPVPBCNHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NC1(CCCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 1-({[(ethoxycarbonyl)amino]methanethioyl}amino)cyclopentane-1-carboxylate involves multiple steps, typically starting with the preparation of the cyclopentane ring followed by the introduction of the ethoxycarbonyl and methanethioyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .

Chemical Reactions Analysis

Methyl 1-({[(ethoxycarbonyl)amino]methanethioyl}amino)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Methyl 1-({[(ethoxycarbonyl)amino]methanethioyl}amino)cyclopentane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-({[(ethoxycarbonyl)amino]methanethioyl}amino)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Cyclopentane Carboxylate Derivatives

Structural and Functional Differences

The compound is compared to structurally related cyclopentane carboxylates with varying substituents:

Compound Name Substituents Molecular Formula Key Properties/Applications References
Target Compound Thiourea + ethoxycarbonyl C₁₂H₁₉N₃O₄S Potential enzyme inhibition; high polarity due to thiourea and ester groups
Methyl 1-aminocyclopentanecarboxylate Amino group C₇H₁₃NO₂ Building block for pharmaceuticals (e.g., chemokine receptor modulators)
2-Methylbenzyl 1-cyanocyclopentane-1-carboxylate Cyano + benzyl ester C₁₅H₁₅NO₂ Enhanced lipophilicity; used in decarboxylative coupling reactions
Methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate 4-Chlorophenyl C₁₃H₁₃ClO₂ Aromatic interaction potential; possible use in targeting hydrophobic pockets
Methyl 1-[[(difluoroaryl)amino]methylamino]cyclopentane-1-carboxylate Difluoroaryl + methoxyethylamino ~C₂₀H₂₈F₂N₂O₄ Pharmacokinetic optimization (e.g., improved blood-brain barrier penetration)
Key Observations:
  • Thiourea vs. Amino/Cyano Groups: The thiourea moiety in the target compound offers unique hydrogen-bonding and metal-coordination capabilities, unlike the simpler amino or cyano groups in analogs . This may enhance binding to biological targets, such as enzymes or receptors.
  • Ethoxycarbonyl vs.
  • Aromatic vs. Aliphatic Substituents : Compounds like Methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate exhibit aromatic interactions, which are absent in the target compound but critical for receptor binding in drug design .

Pharmacological and Industrial Relevance

  • Aminocyclopentane Derivatives: Used as chemokine receptor modulators (e.g., CCR2/5 inhibitors), highlighting the scaffold’s versatility in drug discovery .
  • Thiourea-Containing Analogs: Thiourea groups are known to inhibit enzymes like urease or kinases, suggesting the target compound could be explored in infectious disease or cancer research .
  • Patented Derivatives : Compounds like those in EP 4 374 877 A2 demonstrate cyclopentane carboxylates’ role in synthesizing kinase inhibitors, with modifications (e.g., difluoroaryl groups) improving target selectivity .

Research Findings and Data

Stability and Reactivity

  • Thiourea Stability : Thiourea derivatives are prone to hydrolysis under acidic/basic conditions, which may limit the target compound’s utility in oral formulations without stabilization .
  • Ester Hydrolysis : Ethoxycarbonyl groups hydrolyze slower than methyl esters, as seen in analogs like Methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate, which retains integrity in physiological pH .

Biological Activity

Methyl 1-({[(ethoxycarbonyl)amino]methanethioyl}amino)cyclopentane-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11_{11}H17_{17}N3_{3}O4_{4}S. The structure comprises a cyclopentane ring substituted with a carboxylate group and an ethoxycarbonyl amino group, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways related to cancer and inflammation.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways, including those involved in cell proliferation and apoptosis.

Anticancer Activity

Recent research indicates that this compound exhibits anticancer properties . In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines by activating caspase pathways.

Antimicrobial Effects

The compound has shown promising results against certain bacterial strains. In particular, it has been effective against Gram-positive bacteria, suggesting potential applications as an antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeModel/SystemObserved EffectReference
AnticancerHuman cancer cell linesInduction of apoptosis
AntimicrobialBacterial strainsInhibition of bacterial growth
Enzyme InhibitionVarious metabolic enzymesReduced enzymatic activity

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability. Flow cytometry analysis revealed increased levels of early and late apoptotic cells after treatment, indicating the compound's potential as a therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited the growth of S. aureus at lower concentrations compared to E. coli, highlighting its selective antimicrobial activity.

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